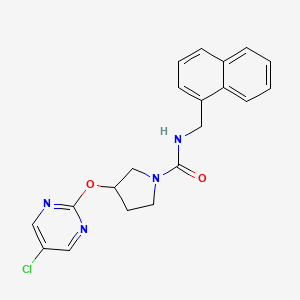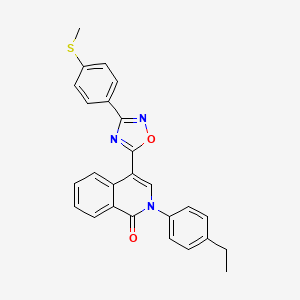
2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H21N3O2S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds with structures related to the queried chemical have been synthesized and evaluated for their potential as antimicrobial agents. For instance, new quinazolines were synthesized and screened for antibacterial and antifungal activities against various pathogens, demonstrating potential in the development of new antimicrobial drugs (Desai, Shihora, & Moradia, 2007). Another study focused on the synthesis of thiazole compounds, exploring the impact of various reagents, catalysts, and solvents on their properties, potentially offering insights into the design of novel antimicrobial agents (Berber, 2022).
Synthesis and Characterization
Research has delved into the synthesis and characterization of compounds with oxadiazole derivatives, examining their thermo-physical properties in pure solvents and exploring their potential applications in material science and medicinal chemistry. Studies have detailed the synthesis processes, structural analysis, and the exploration of physicochemical properties of similar compounds (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Potential Drug Development
The exploration of new compounds for drug development is a significant area of interest. Studies have synthesized and characterized novel compounds for their potential biological activities, including antitumor and antimicrobial effects. For example, a series of new compounds were evaluated for their antibacterial activity, showcasing the potential of these molecules in drug discovery and development (Ahmed, Abd-Alla, & El-zohry, 2007).
Advanced Material Applications
Research into the development of advanced materials also features the synthesis of novel compounds with potential applications in electronics and photophysics. For instance, dinuclear platinum complexes containing oxadiazole-thiol were investigated for their electroluminescent properties, indicating their potential in the fabrication of near-infrared electroluminescent devices with high efficiency (Xiong, Meng, Tan, Wang, Wang, Zhang, Tao, Su, & Zhu, 2016).
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific target identification. The presence of a methylsulfanyl group could suggest potential interactions with sulfur-containing biomolecules .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Based on its structure, it might interact with pathways involving sulfur metabolism .
Pharmacokinetics
Its predicted properties, such as a density of 1.188±0.06 g/cm3 and boiling point of 377.1±34.0 °C, suggest that it might have reasonable bioavailability .
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-3-17-8-12-19(13-9-17)29-16-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-31-25)18-10-14-20(32-2)15-11-18/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYQUQXGWNJPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2762952.png)
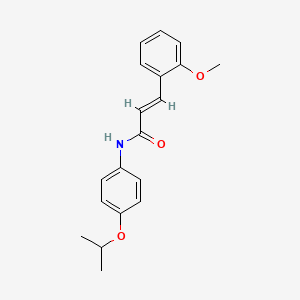
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2762954.png)
![1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2762955.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2762956.png)

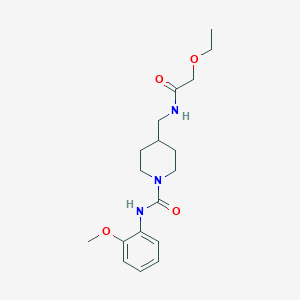
![2-Benzoyl-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2762963.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole](/img/structure/B2762964.png)
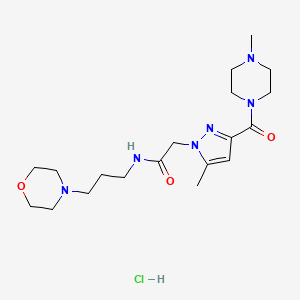
![4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2762967.png)
